molecular formula C22H21N3O4S3 B2429328 N-(3,5-dimethoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1260945-35-4

N-(3,5-dimethoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No. B2429328
CAS RN: 1260945-35-4
M. Wt: 487.61
InChI Key: LSNSWNOXTNWOOQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It could include its reactivity with other substances, its stability under various conditions, and the products it forms .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and reactivity. Techniques like infrared spectroscopy and UV-Vis spectroscopy might be used .

Scientific Research Applications

Cyclization Reactions

In scientific research, compounds related to N-(3,5-dimethoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide have been used in cyclization reactions. For instance, a study described the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides to form erythrinanes, which are significant in synthesizing natural alkaloids (Chikaoka et al., 2003).

Antitumor Activity

Thieno[3,2-d]pyrimidine derivatives, which are structurally related to the compound , have shown potential in antitumor applications. A study synthesized and evaluated new 4-substituted thieno[3,2-d]pyrimidine derivatives for their antitumor activity, indicating significant anticancer effects (Hafez & El-Gazzar, 2017).

Inhibitory Properties

Another application is in the development of inhibitors for biological targets. For instance, compounds like bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been studied as inhibitors of kidney-type glutaminase (GLS), showing potential in cancer treatment (Shukla et al., 2012).

Structural Studies

Studies on crystal structures of related compounds, like 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, provide insights into molecular conformations and interactions, which are valuable in drug design and synthesis (Subasri et al., 2016).

Synthesis of Antimicrobial Agents

Compounds similar to N-(3,5-dimethoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide have been used in synthesizing antimicrobial agents. A study on the synthesis of thiazoles and their fused derivatives revealed antimicrobial activities against various bacterial and fungal strains (Wardkhan et al., 2008).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve looking at its interactions with biological molecules, its effects on cellular processes, and its overall effect on an organism .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It could also include looking at safety measures needed to handle the compound .

Future Directions

This could involve proposing further studies to fully understand the compound’s properties, potential uses, and effects. It could also include predicting how the compound might be modified to enhance its desirable properties .

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S3/c1-28-15-10-14(11-16(12-15)29-2)23-19(26)13-32-22-24-18-6-9-31-20(18)21(27)25(22)7-5-17-4-3-8-30-17/h3-4,6,8-12H,5,7,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNSWNOXTNWOOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

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